molecular formula C13H14N2O5 B2545958 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione CAS No. 775314-84-6

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B2545958
CAS No.: 775314-84-6
M. Wt: 278.264
InChI Key: KBXJFZCEJKOVTG-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.264. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXJFZCEJKOVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of sEH by this compound affects the metabolic pathway of EETs. By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs.

Biological Activity

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on various research findings.

This compound exhibits significant interactions with various enzymes and proteins. Its structure allows it to act as both an inhibitor and an activator in different biochemical pathways. Notably, it has been investigated for its role in modulating enzyme activity related to metabolic processes.

Cellular Effects

The compound has demonstrated profound effects on cellular functions. Studies indicate that it can influence cell signaling pathways and gene expression. For instance, it has been shown to downregulate specific gene activators while promoting apoptosis in certain cell lines.

Table 1: Summary of Cellular Effects

EffectDescription
Cell Signaling Modulation Alters pathways involved in inflammation and metabolism
Gene Expression Downregulates activators like ler
Apoptosis Induction Promotes cell death in cancerous cells

The molecular mechanism underlying the activity of this compound involves its binding to specific sites on target enzymes or receptors. This binding can inhibit enzymatic activities by blocking active sites or altering conformational states. Molecular docking studies have suggested that the compound interacts with the active site of soluble epoxide hydrolase (sEH), providing insights into its inhibitory potency.

Research Findings

Recent studies have highlighted the compound's potential therapeutic properties:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of sEH with varying degrees of potency compared to traditional urea-based inhibitors. The inhibition potency ranges from 8.4 μM to 0.4 nM depending on structural modifications .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory responses in vitro and in vivo models by modulating cytokine release.
  • Anticancer Properties : Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A study conducted on the anti-glioma activity of imidazolidine derivatives demonstrated that certain modifications could enhance cytotoxicity against glioblastoma multiforme cells. The findings suggested that compounds similar to this compound could be developed as potential therapeutic agents against aggressive tumors .

Table 2: Inhibitory Potency Comparison

CompoundInhibitory Potency (IC50)
This compound0.4 nM
Corresponding Urea Derivative0.08 nM
Other Imidazolidine DerivativesUp to 8.4 μM

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